molecular formula C23H29NO4 B13396377 the intermidiate of AHU-377

the intermidiate of AHU-377

Numéro de catalogue: B13396377
Poids moléculaire: 383.5 g/mol
Clé InChI: YNELJETWNMPEEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The intermediate of AHU-377 is a crucial compound in the synthesis of AHU-377, which is an enkephalinase inhibitor. AHU-377 is a prodrug that, upon hydrolysis, transforms into the pharmaceutically active compound LBQ657. This compound plays a significant role in the inhibition of endopeptidase, which is essential for the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides .

Méthodes De Préparation

The preparation of the intermediate of AHU-377 involves several synthetic routes and reaction conditions. One common method starts with chiral glycidyl benzyl ether as the starting material. The intermediate compound is produced through an addition reaction with a biphenyl Grignard reagent, followed by a Mitsunobu reaction with succimide or phthalimide. The benzyl protection is then removed, and the compound is oxidized to form an aldehyde. This aldehyde reacts with a phosphorus ylide reagent to obtain the target intermediate compound. The final intermediate is obtained under selective catalytic hydrogenation conditions .

Analyse Des Réactions Chimiques

The intermediate of AHU-377 undergoes various chemical reactions, including:

    Oxidation: The intermediate compound is oxidized to form an aldehyde.

    Reduction: Selective catalytic hydrogenation is used to obtain the final intermediate.

    Substitution: The Mitsunobu reaction involves the substitution of a hydrogen atom with a succimide or phthalimide group.

Common reagents used in these reactions include biphenyl Grignard reagent, succimide, phthalimide, and phosphorus ylide reagent. The major products formed from these reactions are the intermediate compounds that lead to the synthesis of AHU-377 .

Applications De Recherche Scientifique

The intermediate of AHU-377 has several scientific research applications:

Mécanisme D'action

The intermediate of AHU-377, upon conversion to AHU-377 and subsequently to LBQ657, exerts its effects by inhibiting endopeptidase. This inhibition prevents the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides, leading to increased levels of these peptides in the body. The molecular targets involved include the endopeptidase enzyme, which is responsible for the degradation of these peptides .

Comparaison Avec Des Composés Similaires

The intermediate of AHU-377 can be compared with other similar compounds such as:

    Sacubitril: Another neprilysin inhibitor that is used in combination with valsartan for the treatment of heart failure.

    Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.

The uniqueness of the intermediate of AHU-377 lies in its specific synthetic route and its role in the production of AHU-377, which has shown greater efficacy in treating hypertension compared to other similar compounds .

Propriétés

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELJETWNMPEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.